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molecular formula C11H15IO2 B8543837 5-Iodo-2-isopropyl-1,3-dimethoxy-benzene

5-Iodo-2-isopropyl-1,3-dimethoxy-benzene

Cat. No. B8543837
M. Wt: 306.14 g/mol
InChI Key: CNIURQKKIHVHMN-UHFFFAOYSA-N
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Patent
US07531547B2

Procedure details

To a suspension of 4-Isopropyl-3,5-dimethoxy-phenylamine (1.28 g, 6.56 mmol) in 15% hydrochloric acid (20 mL) at 0° C. was added sodium nitrite (0.54 g, 7.87 mmol-dissolved in 4 mL water) dropwise. After stirring 20 minutes, potassium iodide (1.09 g, 6.56 mmol-dissolved in 4 mL water) was added slowly at 0° C. After stirring at room temperature for 18 hours, the reaction mixture was partitioned between ether and 10% aqueous sodium bisulfite solution. The ether layer was washed with water, dried using anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. Purification of the residue by silica gel column chromatography eluting with hexane yielded 5-Iodo-2-isopropyl-1,3-dimethoxy-benzene (807 mg, 40%) as a white solid, MS (M+H)=307.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][C:7](N)=[CH:6][C:5]=1[O:13][CH3:14])([CH3:3])[CH3:2].N([O-])=O.[Na+].[I-:19].[K+]>Cl>[I:19][C:7]1[CH:6]=[C:5]([O:13][CH3:14])[C:4]([CH:1]([CH3:3])[CH3:2])=[C:9]([O:10][CH3:11])[CH:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
C(C)(C)C1=C(C=C(C=C1OC)N)OC
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
[I-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ether and 10% aqueous sodium bisulfite solution
WASH
Type
WASH
Details
The ether layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel column chromatography
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
IC=1C=C(C(=C(C1)OC)C(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 807 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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